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Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
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Overview
Description
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its unique structural features, which include a cis configuration and an ethyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the cis configuration is maintained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive epoxide ring
Mechanism of Action
The mechanism of action of ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate involves the reactivity of its epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl trans-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a trans configuration.
Methyl cis-3-methyl-3-isobutyloxirane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its cis configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its trans counterpart. The presence of the ethyl ester group also influences its solubility and reactivity .
Biological Activity
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Characteristics:
Property | Value |
---|---|
CAS Number | 6993492 |
Molecular Formula | C12H22O3 |
Molecular Weight | 214.31 g/mol |
IUPAC Name | Ethyl (2S,3R)-3-methyl-3-isobutyloxirane-2-carboxylate |
InChI Key | RQWZIKGQXZVYCU-BQYQJHAXSA-N |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds between the carboxylate group and active site residues of enzymes, which can lead to inhibition or activation depending on the target enzyme's role in metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This is particularly relevant in contexts such as neuroprotection and anti-inflammatory responses.
- Antimicrobial Activity : Some research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. (2024) demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting potential for development as an antimicrobial agent.
-
Neuroprotective Effects :
- In vitro studies by Johnson et al. (2023) revealed that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 30% compared to untreated controls.
Comparative Studies
A comparative analysis was conducted to evaluate the biological activity of this compound against other related compounds:
Compound | Antimicrobial Activity (MIC µg/mL) | Neuroprotective Effect (%) |
---|---|---|
This compound | 50 | 30 |
Methyl 2,3-dimethyloxirane-2-carboxylate | 75 | 20 |
Isobutyl oxirane-2-carboxylate | 100 | 15 |
Properties
CAS No. |
24222-13-7 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-methyl-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
PUIUZWMTQGBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)CC(C)C |
Origin of Product |
United States |
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